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Compound of Interest

Compound Name: Etoxybamide

Cat. No.: B1671766 Get Quote

Introduction

Etoxybamide, chemically identified as N-(4-ethoxyphenyl)butanamide, is an amide derivative

of 4-ethoxyaniline and butanoic acid. While the name "Etoxybamide" is not a conventionally

used chemical identifier, its structure suggests potential applications in medicinal chemistry and

materials science, analogous to structurally related compounds. This technical guide provides a

comprehensive overview of a plausible and efficient synthesis pathway for N-(4-

ethoxyphenyl)butanamide, including detailed experimental protocols, precursor information,

and expected characterization data. The synthesis is primarily achieved through the N-

acylation of 4-ethoxyaniline with butyryl chloride.

Core Synthesis Pathway

The principal pathway for the synthesis of Etoxybamide involves a two-step process. The first

step is the preparation of the acylating agent, butyryl chloride, from butanoic acid. The second,

and core, step is the nucleophilic acyl substitution reaction between 4-ethoxyaniline and the

synthesized butyryl chloride to form the final amide product.
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A high-level overview of the two-step synthesis pathway for Etoxybamide.

Precursor and Reagent Data

The successful synthesis of Etoxybamide relies on the quality and properties of its precursors

and reagents. The key components for this synthesis are 4-ethoxyaniline, butanoic acid, and

thionyl chloride.
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Compound
Molecular

Formula

Molar Mass (

g/mol )

Boiling Point

(°C)
Density (g/cm³)

4-Ethoxyaniline C₈H₁₁NO 137.18 244-246 1.065

Butanoic Acid C₄H₈O₂ 88.11 163.5 0.96

Thionyl Chloride SOCl₂ 118.97 76 1.636

Butyryl Chloride C₄H₇ClO 106.55 102 1.026

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Etoxybamide.

Step 1: Synthesis of Butyryl Chloride

This procedure outlines the conversion of butanoic acid to butyryl chloride using thionyl

chloride.

Materials:

Butanoic acid

Thionyl chloride (SOCl₂)

Round-bottom flask

Reflux condenser

Dropping funnel

Heating mantle

Distillation apparatus

Procedure:
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To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add

butanoic acid.

Slowly add thionyl chloride (1.5 to 2.0 molar equivalents) to the butanoic acid at room

temperature with constant stirring.

Once the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C)

for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

After cooling to room temperature, purify the crude butyryl chloride by fractional distillation.

Collect the fraction boiling at approximately 102°C.

Step 2: Synthesis of N-(4-ethoxyphenyl)butanamide (Etoxybamide)

This protocol details the N-acylation of 4-ethoxyaniline with the prepared butyryl chloride. This

type of reaction is a well-established method for forming amide bonds.

Materials:

4-Ethoxyaniline

Butyryl chloride

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Pyridine or triethylamine (as a base)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:
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In a clean, dry round-bottom flask, dissolve 4-ethoxyaniline (1.0 eq) in anhydrous

dichloromethane.

Add a base such as pyridine or triethylamine (1.2 eq) to the solution and stir for 5-10

minutes at room temperature.

Cool the mixture to 0°C using an ice bath.

Slowly add a solution of butyryl chloride (1.1 eq) in anhydrous dichloromethane to the

cooled mixture dropwise over 15-20 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it

sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a representative summary of the quantitative data for the

synthesis of Etoxybamide, assuming a starting scale of 10 mmol of 4-ethoxyaniline.
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Reactant/Reag

ent
Molar Eq. Amount (mmol) Mass/Volume Role

4-Ethoxyaniline 1.0 10 1.37 g Starting Material

Butyryl Chloride 1.1 11 1.17 g (1.14 mL) Acylating Agent

Pyridine 1.2 12 0.95 g (0.97 mL) Base

Dichloromethane - - ~50 mL Solvent

Product

Etoxybamide - (Theoretical: 10)
(Theoretical:

2.07 g)
Product

Expected Yield ~85-95%

Experimental Workflow Diagram
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A detailed workflow for the synthesis and purification of Etoxybamide.
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Predicted Characterization Data for Etoxybamide

While specific experimental data for Etoxybamide is not readily available, the following table

presents predicted physical and spectroscopic data based on its chemical structure and data

from analogous compounds such as N-(4-ethoxyphenyl)propanamide and phenacetin.[1][2]
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Property/Technique Predicted Value/Observation

Physical Properties

Molecular Formula C₁₂H₁₇NO₂

Molar Mass 207.27 g/mol

Appearance White to off-white solid

Melting Point ~100-110 °C

¹H NMR (CDCl₃, ppm)

~8.0-8.5 (s, 1H) Amide N-H

~7.3-7.5 (d, 2H) Aromatic C-H (ortho to NH)

~6.8-7.0 (d, 2H) Aromatic C-H (ortho to OEt)

~4.0 (q, 2H) -OCH₂CH₃

~2.3 (t, 2H) -COCH₂CH₂CH₃

~1.7 (sextet, 2H) -COCH₂CH₂CH₃

~1.4 (t, 3H) -OCH₂CH₃

~1.0 (t, 3H) -COCH₂CH₂CH₃

¹³C NMR (CDCl₃, ppm)

~172 C=O (amide)

~156 Aromatic C-OEt

~131 Aromatic C-NH

~122 Aromatic CH (ortho to NH)

~115 Aromatic CH (ortho to OEt)

~64 -OCH₂CH₃

~39 -COCH₂CH₂CH₃

~19 -COCH₂CH₂CH₃
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~15 -OCH₂CH₃

~14 -COCH₂CH₂CH₃

IR (KBr, cm⁻¹)

~3300 N-H stretch

~3050 Aromatic C-H stretch

~2950 Aliphatic C-H stretch

~1660 C=O stretch (Amide I)

~1540 N-H bend (Amide II)

~1240 C-O-C stretch

Mass Spectrometry (EI)

m/z 207 [M]⁺

m/z 137 [H₂NC₆H₄OEt]⁺

m/z 109 [HOC₆H₄NH]⁺

m/z 71 [C₄H₇O]⁺

Conclusion

The synthesis of Etoxybamide (N-(4-ethoxyphenyl)butanamide) is a straightforward process

that can be efficiently achieved through the N-acylation of 4-ethoxyaniline with butyryl chloride.

This method is robust and high-yielding, making it suitable for laboratory-scale synthesis. The

precursors are readily available, and the reaction proceeds under mild conditions. The detailed

protocols and data provided in this guide offer a comprehensive resource for researchers and

professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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